molecular formula C6H14O B1583153 sec-Butyl ethyl ether CAS No. 2679-87-0

sec-Butyl ethyl ether

Cat. No.: B1583153
CAS No.: 2679-87-0
M. Wt: 102.17 g/mol
InChI Key: VSCUCHUDCLERMY-UHFFFAOYSA-N
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Description

Historical Context of Ether Chemistry and its Relevance to sec-Butyl Ethyl Ether

Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). acs.orgchemicalbook.com Their history is deeply rooted in the development of organic chemistry. The term "ether" was first used in the 18th century, and the first ether, diethyl ether, was isolated in 1818. chembk.com A pivotal moment in ether chemistry was the development of the Williamson ether synthesis in 1850 by Alexander Williamson. labproinc.comcymitquimica.com This reaction, which involves the reaction of an alkoxide with a primary alkyl halide, was crucial in proving the structure of ethers and remains a fundamental method for their preparation. labproinc.comcymitquimica.com

The general stability of ethers towards many reagents makes them excellent solvents for a wide range of organic reactions. chembk.com This property, along with their unique structures, has led to their widespread use in both laboratory and industrial settings. afinitica.com The study of various ethers, with different alkyl or aryl groups, has been essential for advancing the understanding of structure-property relationships and reaction mechanisms in organic chemistry.

This compound, also known as 2-ethoxybutane, is an example of an unsymmetrical ether, where the two alkyl groups attached to the oxygen atom are different (a sec-butyl group and an ethyl group). chemicalbook.com Its synthesis and study are a direct extension of the foundational work in ether chemistry. Research into this compound leverages the historical understanding of ether synthesis and properties to explore its specific characteristics and potential uses. A notable synthesis of this compound involves the reaction of sodium sec-butoxide (B8327801) with ethyl iodide, a classic application of the Williamson ether synthesis, which has been reported to yield the product with high purity. acs.orgresearchgate.net

Research Significance and Applications Landscape for this compound

The research significance of this compound stems from its specific physical and chemical properties, which make it a valuable compound in various scientific and industrial domains. Its applications are primarily centered around its use as a solvent, a chemical intermediate, and a flavoring agent.

In the realm of organic synthesis, this compound serves as a useful solvent. Its moderate polarity and ability to dissolve a range of organic compounds make it suitable for various chemical reactions. For instance, a practical synthesis of this compound itself has been demonstrated using Marukasol as a solvent, highlighting the importance of solvent choice in chemical processes. acs.orgresearchgate.net

Furthermore, this compound is utilized in the production of other chemicals. ontosight.ai It can act as a reagent in certain chemical transformations, such as oxidation, reduction, and substitution reactions. In industrial settings, it is employed as a solvent in the manufacturing of various chemical products.

The compound has also found an application in the food and fragrance industry as a flavoring agent. thegoodscentscompany.comnih.govhmdb.ca It is described as having berry, floral, and woody notes, making it suitable for a variety of flavor profiles, particularly in tropical, citrus, and red fruit flavors. thegoodscentscompany.com

In biological research, this compound can be used as a model compound to study the behavior of ethers within biological systems. Its structural features allow researchers to investigate metabolic pathways and the interactions of ether linkages with biological macromolecules.

The table below summarizes some of the key physical and chemical properties of this compound that are relevant to its research and applications.

PropertyValue
Molecular FormulaC6H14O
Molar Mass102.17 g/mol
Boiling Point81.0 - 82.0 °C
Density~0.75 g/cm³ at 20°C
Refractive Index~1.380 at 20°C
Solubility in Water2452 mg/L

Data sourced from chembk.comlabproinc.comthegoodscentscompany.comhmdb.ca

Overarching Research Objectives

The primary research objectives concerning this compound are centered on optimizing its synthesis, characterizing its properties, and expanding its applications. A significant goal is the development of efficient and environmentally benign synthetic routes. Research into its synthesis, such as the use of specific solvents like Marukasol to improve yield and purity, exemplifies this objective. acs.orgresearchgate.net

Another key objective is the thorough characterization of its physicochemical properties. This includes detailed spectroscopic analysis, such as NMR and mass spectrometry, to confirm its structure and purity. nih.govspectrabase.comchemicalbook.com Understanding these properties is crucial for its effective use in various applications.

Furthermore, a continuous research goal is to explore and expand the applications of this compound. This includes investigating its efficacy as a solvent in a wider range of chemical reactions and its potential as a building block for the synthesis of more complex molecules. In the context of its use as a flavoring agent, research may focus on its sensory properties and stability in different food matrices. Investigating its behavior as a model compound in biological systems also remains an important area of research to understand the broader implications of ether-containing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxybutane
Source PubChem
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InChI

InChI=1S/C6H14O/c1-4-6(3)7-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSCUCHUDCLERMY-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30863009
Record name Butane, 2-ethoxy-
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Molecular Weight

102.17 g/mol
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Physical Description

Colourless liquid
Record name sec-Butyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

81.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxybutane
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Solubility

Insoluble in water, soluble (in ethanol)
Record name sec-Butyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1240/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.748-0.753 (20°)
Record name sec-Butyl ethyl ether
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CAS No.

2679-87-0
Record name sec-Butyl ethyl ether
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Record name 2-Ethoxybutane
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Record name Butane, 2-ethoxy-
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Record name Butane, 2-ethoxy-
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Record name 2-ethoxybutane
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Record name 2-ETHOXYBUTANE
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Record name 2-Ethoxybutane
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Advanced Synthetic Methodologies and Reaction Pathways

Regioselective and Stereoselective Synthesis of sec-Butyl Ethyl Ether

The synthesis of this compound presents challenges related to regioselectivity and stereoselectivity due to the secondary nature of the butyl group. Advanced methodologies aim to control these aspects to maximize the yield of the desired product while minimizing side reactions such as elimination.

Williamson Ether Synthesis: Optimization and Mechanistic Nuances

The Williamson ether synthesis, a cornerstone of ether formation developed in 1850, remains one of the most reliable methods for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The reaction typically involves the SN2 (bimolecular nucleophilic substitution) reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgorganicchemistrytutor.com

The synthesis of the unsymmetrical this compound requires a careful selection of the alkoxide and alkyl halide pair to optimize the yield and selectivity. There are two primary disconnection approaches for this target molecule:

Route A: Reaction of sodium ethoxide with a sec-butyl halide (e.g., 2-chlorobutane (B165301) or 2-bromobutane).

Route B: Reaction of sodium sec-butoxide (B8327801) with an ethyl halide (e.g., chloroethane (B1197429) or bromoethane).

The Williamson synthesis is highly sensitive to steric hindrance. chemistrytalk.org The reaction proceeds via an SN2 mechanism, which is most efficient with methyl and primary alkyl halides. organicchemistrytutor.commasterorganicchemistry.com When secondary alkyl halides are used, the competing E2 (bimolecular elimination) reaction becomes significant, leading to the formation of alkenes as major byproducts. masterorganicchemistry.com Tertiary alkyl halides react almost exclusively via elimination. masterorganicchemistry.com

Therefore, Route B is the superior and preferred pathway for synthesizing this compound. The use of a primary alkyl halide (ethyl halide) minimizes the competing elimination reaction, as the alkoxide (sec-butoxide) will preferentially act as a nucleophile rather than a base. libretexts.orgpressbooks.pub Conversely, in Route A, the strong base (ethoxide) reacting with a secondary alkyl halide (sec-butyl halide) would lead to a substantial amount of butene isomers through the E2 pathway, significantly reducing the ether yield. masterorganicchemistry.comyoutube.com

Table 1: Comparison of Reactant Pairs for this compound Synthesis
Synthetic RouteAlkoxideAlkyl HalidePrimary Reaction PathwayMajor ProductMajor Side Product(s)Expected Yield of Ether
Route ASodium Ethoxidesec-Butyl Halide (Secondary)SN2 and E2Mixture of Ether and AlkeneBut-1-ene, But-2-eneLow
Route BSodium sec-ButoxideEthyl Halide (Primary)SN2This compoundMinimalHigh

The choice of solvent plays a critical role in the efficiency of the Williamson ether synthesis by influencing the rate of the SN2 reaction. wikipedia.org Protic solvents, such as the parent alcohol of the alkoxide (e.g., ethanol), can be used but may slow the reaction rate by solvating the alkoxide nucleophile, thereby reducing its nucleophilicity. wikipedia.orgmasterorganicchemistry.com

Apolar solvents also tend to slow the reaction rate. wikipedia.org For optimal efficiency, polar aprotic solvents are preferred. wikipedia.orgmasterorganicchemistry.com These solvents, such as acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), effectively solvate the counter-ion (e.g., Na⁺) but not the alkoxide ion. masterorganicchemistry.comlibretexts.org This leaves the nucleophile "naked" and more available to attack the alkyl halide, significantly accelerating the SN2 reaction. wikipedia.orgmasterorganicchemistry.com A typical Williamson reaction is conducted at temperatures ranging from 50 to 100 °C and can be completed within 1 to 8 hours. wikipedia.orgbyjus.com

Table 2: Effect of Solvent Type on Williamson Ether Synthesis
Solvent TypeExamplesEffect on NucleophileReaction RateRationale
ProticEthanol (B145695), WaterStrongly solvated (H-bonding)SlowerReduces nucleophile availability and reactivity.
Polar AproticDMF, DMSO, AcetonitrileWeakly solvatedFasterEnhances nucleophilicity by solvating only the cation. wikipedia.org
ApolarToluene, HexanePoorly solvatedSlowReactants have low solubility.

The SN2 mechanism is characterized by a backside attack of the nucleophile on the carbon atom bearing the leaving group. chemistrytalk.orgmasterorganicchemistry.com This concerted mechanism results in an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.commasterorganicchemistry.com

In the synthesis of this compound, the sec-butyl group contains a chiral center. The stereochemical outcome depends on which reactant contains the chiral center.

Using a Chiral Alkyl Halide (Route A): If one starts with an enantiomerically pure sec-butyl halide, such as (S)-2-bromobutane, the resulting this compound will have the opposite configuration, (R)-sec-butyl ethyl ether, due to the inversion of stereochemistry. masterorganicchemistry.commasterorganicchemistry.com However, this route is synthetically inefficient due to the competing elimination reaction.

Using a Chiral Alkoxide (Route B): In the preferred synthetic route, the chiral center is part of the nucleophile (the sec-butoxide). If one begins with an enantiomerically pure alcohol, such as (R)-butan-2-ol, to form the alkoxide, the reaction with an achiral ethyl halide does not involve the breaking of any bonds at the chiral center. Consequently, the stereochemical configuration is retained, and the product will be (R)-sec-butyl ethyl ether. This makes Route B the ideal choice for stereoselective synthesis.

Exploration of Alternative Etherification Methods for this compound

While the Williamson synthesis is robust, alternative methods are continuously explored to overcome its limitations, such as the need for strong bases and the potential for side reactions.

The acid-catalyzed intermolecular dehydration of alcohols offers a pathway to ethers, particularly symmetrical ethers from primary alcohols. masterorganicchemistry.comlibretexts.org This method typically involves heating the alcohol with a strong acid like sulfuric acid. libretexts.org However, this approach is generally unsuitable for preparing unsymmetrical ethers because it results in a statistical mixture of all possible products (diethyl ether, di-sec-butyl ether, and the desired this compound). libretexts.orggoogle.com

Furthermore, with secondary alcohols like 2-butanol (B46777), intramolecular dehydration to form alkenes is a highly competitive and often dominant reaction pathway, especially at higher temperatures. libretexts.orglibretexts.org

Research into selective catalysts aims to improve the viability of this method. Acidic solid catalysts, such as zeolites (e.g., Zeolite Beta, ZSM-5) and alumina, have been investigated for the etherification of secondary alcohols. google.comosti.gov These catalysts can favor the intermolecular dehydration to form symmetrical ethers by providing a shape-selective environment. google.com For the synthesis of an unsymmetrical ether like this compound, this method remains challenging. It would require a catalyst with high selectivity for the cross-condensation of ethanol and 2-butanol over the self-condensation of each alcohol and the dehydration of 2-butanol to butene.

Emerging Synthetic Strategies

The synthesis of unsymmetrical ethers such as this compound has traditionally been dominated by the Williamson ether synthesis. This method involves an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.com For this compound, two primary Williamson routes are theoretically possible: the reaction of sodium ethoxide with a sec-butyl halide or the reaction of sodium sec-butoxide with an ethyl halide. Due to the SN2 mechanism's sensitivity to steric hindrance, the reaction of an ethoxide ion with a secondary alkyl halide (sec-butyl halide) would compete significantly with an E2 elimination reaction, reducing the ether yield. masterorganicchemistry.comfrancis-press.com Therefore, the more efficient and preferred pathway is the reaction of sodium sec-butoxide with a primary halide like ethyl bromide or ethyl iodide, which minimizes the competing elimination reaction. masterorganicchemistry.com

Emerging strategies in ether synthesis focus on improving the efficiency, selectivity, and environmental footprint of established methods. These advancements, while not always specific to this compound, are applicable to its formation.

Phase-Transfer Catalysis (PTC): This technique enhances the rate of Williamson synthesis by facilitating the transfer of the alkoxide nucleophile from an aqueous or solid phase to the organic phase containing the alkyl halide. wikipedia.orgcrdeepjournal.org Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers can be employed. wikipedia.orgresearchgate.net The use of PTC can lead to higher yields, milder reaction conditions (such as ambient temperature), and the elimination of the need for anhydrous solvents, making the process more economical and simpler. crdeepjournal.orgresearchgate.net

High-Temperature Catalytic Williamson Ether Synthesis (CWES): Recent developments have explored conducting the Williamson synthesis at high temperatures (above 300°C) as a homogeneous catalytic process. researchgate.netacs.org This approach allows the use of weaker, less expensive, and less hazardous alkylating agents, such as esters or even alcohols, in place of alkyl halides. researchgate.netacs.org The high temperature sufficiently increases the reactivity of these weak alkylating agents. This method is particularly noted for producing alkyl aryl ethers but represents a strategic shift towards avoiding the salt byproducts inherent in the classic Williamson synthesis. wikipedia.orgresearchgate.net

Comprehensive Analysis of this compound Reaction Mechanisms

Ethers are generally characterized by their low reactivity, making them useful as solvents. prepchem.com However, they undergo cleavage when treated with strong acids, most notably hydrobromic acid (HBr) and hydroiodic acid (HI). prepchem.comcdnsciencepub.com Hydrochloric acid (HCl) is typically ineffective. prepchem.com The cleavage of this compound in the presence of a strong acid like HBr or HI proceeds via a nucleophilic substitution mechanism after the initial protonation of the ether oxygen. This protonation creates a good leaving group (an alcohol). The subsequent pathway, either SN1 or SN2, is dictated by the structure of the alkyl groups attached to the oxygen. cdnsciencepub.com

For an unsymmetrical ether like this compound, which possesses a secondary and a primary alkyl group, the reaction mechanism is a point of competition between the SN1 and SN2 pathways.

SN2 Mechanism: This pathway is generally favored for ethers with primary and secondary alkyl groups. prepchem.comcdnsciencepub.com Following the protonation of the ether oxygen to form an oxonium ion, the halide nucleophile (Br⁻ or I⁻) performs a backside attack on the less sterically hindered carbon atom. prepchem.com In the case of this compound, the ethyl group is a primary carbon center and is significantly less hindered than the secondary sec-butyl carbon. Therefore, the SN2 pathway would predominantly involve the attack of the halide on the ethyl group, leading to the formation of an ethyl halide and sec-butanol.

SN1 Mechanism: This pathway involves the formation of a carbocation intermediate and is favored for ethers containing a tertiary, benzylic, or allylic group that can stabilize the positive charge. francis-press.comcdnsciencepub.com While a secondary carbocation is more stable than a primary one, it is considerably less stable than a tertiary carbocation. Cleavage via an SN1 mechanism would require the departure of ethanol from the protonated ether to form a secondary sec-butyl carbocation. This carbocation would then be attacked by the halide nucleophile. While possible, this pathway is generally slower and less favored than the SN2 attack at the primary ethyl center under typical acidic cleavage conditions. jetir.org

The product distribution is thus heavily skewed towards the SN2 pathway.

Mechanism Rate-Determining Step Intermediate Primary Products of this compound Cleavage Favored by
SN2 Bimolecular attack of halide on the protonated etherTransition StateEthyl halide and sec-ButanolLess sterically hindered alkyl group (primary > secondary)
SN1 Formation of carbocationsec-Butyl carbocationsec-Butyl halide and EthanolFormation of a stable carbocation (tertiary > secondary)

The effectiveness of different protic acids in ether cleavage is dependent on the nucleophilicity of their conjugate bases. Strong acids are required to protonate the ether oxygen, but the subsequent cleavage step requires a competent nucleophile to attack the carbon center (in SN2) or the carbocation (in SN1). masterorganicchemistry.com

The reactivity of hydrohalic acids increases in the order HCl < HBr < HI. masterorganicchemistry.com This trend is attributed to the increasing nucleophilicity of the halide anions: Cl⁻ < Br⁻ < I⁻. masterorganicchemistry.com

Protic Acid Effectiveness in Ether Cleavage Reason
HI (Hydroiodic Acid) HighI⁻ is an excellent nucleophile.
HBr (Hydrobromic Acid) HighBr⁻ is a good nucleophile.
HCl (Hydrochloric Acid) Very Low / IneffectiveCl⁻ is a poor nucleophile in protic solvents compared to Br⁻ and I⁻.
H₂SO₄ (Sulfuric Acid) Ineffective (for cleavage)The conjugate base (HSO₄⁻) is a very poor nucleophile. E1 elimination may occur if a stable carbocation can be formed.

The study of the thermal decomposition (pyrolysis) of ethers provides insight into their stability and the fundamental bond cleavage pathways that occur at high temperatures.

Research on the closed-system pyrolysis of this compound (SBEE) at elevated pressures (20 MPa) and temperatures ranging from 150–345 °C reveals a complex decomposition process. wikipedia.org The decomposition proceeds through a detailed radical chain reaction mechanism. wikipedia.org

The primary initiation step involves the abstraction of a hydrogen atom from a C-H bond within the ether molecule. This leads to the formation of favored ether radicals, whose subsequent decomposition dictates the main products. wikipedia.org The principal fragmentation pathways result in the formation of C1–C4 alkanes and carbonyl compounds, with alkenes generated as byproducts. wikipedia.org

Parameter Description
Conditions Closed-system pyrolysis at 20 MPa and 150–345 °C. wikipedia.org
Mechanism Radical chain reaction. wikipedia.org
Initiation H-atom abstraction from C-H bonds in the ether. wikipedia.org
Major Products C1–C4 alkanes, Carbonyl compounds (e.g., butanone, CO). wikipedia.org
Byproducts Alkenes. wikipedia.org

Oxidative Transformation Mechanisms

Key Reaction Pathways:

The initial step in the gas-phase oxidation is typically the abstraction of a hydrogen atom by a radical species, most commonly the hydroxyl (OH) radical in atmospheric and combustion chemistry. As with radical chain reactions, abstraction from the tertiary carbon of the sec-butyl group is expected to be the dominant initial pathway for this compound.

Following H-abstraction, the resulting alkyl radical (R•) rapidly adds to molecular oxygen to form an alkylperoxy radical (ROO•). The fate of this ROO• radical is central to the subsequent chemistry and the observance of NTC behavior. At lower temperatures, the ROO• radical can undergo internal H-atom abstraction (isomerization) to form a hydroperoxyalkyl radical (•QOOH). This •QOOH radical can then undergo a second O2 addition and subsequent reactions leading to chain-branching.

At higher temperatures, the initial ROO• radical is more likely to decompose back to the initial reactants (R• + O2) or undergo other reactions that are less effective at promoting chain branching, thus leading to the NTC behavior.

A study on the combustion kinetics of di-sec-butyl ether (DSBE) identified sec-butanol as a key species formed in the low-temperature reaction regime nih.gov. This suggests that for this compound, analogous pathways involving the formation of sec-butanol and ethanol, as well as smaller aldehydes and ketones, are likely to be important.

Kinetic Data from Analogous Systems:

While specific rate constants for this compound are scarce, data from similar ethers can provide estimations. For example, a computational study on the gas-phase decomposition of t-butyl ethyl ether catalyzed by hydrogen chloride provides insights into the stability and reactivity of the ether linkage unirioja.esresearchgate.net. The experimental activation free energy for the decomposition of t-butyl ethyl ether was used to validate theoretical models researchgate.net.

The following table presents data on the major products observed in the gas-phase oxidation of ethyl tert-butyl ether (ETBE), which shares structural similarities with this compound.

Major Products in the Gas-Phase Oxidation of ETBE

ProductObserved in Jet-Stirred Reactor Studies
IsobuteneYes
AcetoneYes
MethaneYes
EthyleneYes
FormaldehydeYes

Data based on findings for the analogous compound ethyl tert-butyl ether (ETBE) in jet-stirred reactor experiments.

Kinetic modeling of ether oxidation is a complex undertaking that requires accurate thermochemical and kinetic data for a vast network of reactions. The development of a comprehensive model for this compound would likely rely on analogies to better-studied ethers and computational chemistry to estimate the necessary parameters.

The catalytic oxidation of ethers represents a pathway to selectively form valuable chemical intermediates. While specific research on the catalytic oxidation of this compound is limited, general principles derived from studies on other ethers and alcohols can be applied. Metal oxides are commonly employed as catalysts for oxidation reactions researchgate.net.

Heterogeneous Catalysis:

In heterogeneous catalysis, the reaction occurs on the surface of a solid catalyst. For the oxidation of ethers, redox-active metal oxides such as those of vanadium, molybdenum, and iron are often utilized researchgate.netwikipedia.org. The mechanism of oxidation on these surfaces can be complex and is often described by the Mars-van Krevelen mechanism. This mechanism involves the following general steps:

Adsorption: The ether molecule adsorbs onto the catalyst surface.

Surface Reaction: The adsorbed ether reacts with lattice oxygen from the metal oxide, leading to the formation of an oxidized product and a reduced catalyst site.

Product Desorption: The oxidized product desorbs from the surface.

Catalyst Reoxidation: The reduced catalyst site is reoxidized by gas-phase oxygen, regenerating the active catalyst.

For this compound, the expected products of selective oxidation would likely involve the formation of ketones, aldehydes, or esters, depending on the catalyst and reaction conditions. For instance, oxidation at the secondary carbon of the sec-butyl group could yield methyl ethyl ketone.

A study on the dehydrogenative α-oxygenation of ethers using an iron catalyst demonstrated the conversion of ethers to esters liv.ac.uk. This type of transformation, if applied to this compound, could potentially yield sec-butyl acetate (B1210297) or ethyl butyrate.

Homogeneous Catalysis:

Homogeneous catalysis for ether oxidation often involves the use of soluble metal complexes, such as carboxylates of cobalt, iron, and manganese wikipedia.org. These catalysts typically function by initiating radical chain reactions in the liquid phase wikipedia.org. The metal catalyst facilitates the decomposition of hydroperoxides, which are formed via autoxidation, thereby generating radicals that propagate the oxidation process.

The selectivity of these reactions is often governed by the relative stability of the intermediate radicals. As previously discussed, the tertiary C-H bond in the sec-butyl group of this compound is the most likely site for initial radical attack, which would favor the formation of products derived from the tertiary radical intermediate.

The following table summarizes potential catalysts and expected product types for the catalytic oxidation of ethers, which can be extrapolated to this compound.

Potential Catalytic Systems for Ether Oxidation

Catalyst TypeExample CatalystsPotential Product Types from this compoundReaction Phase
Heterogeneous Metal OxidesV₂O₅, MoO₃, Fe₂O₃Ketones (e.g., Methyl Ethyl Ketone), AldehydesGas or Liquid
Homogeneous Metal ComplexesCo(II), Mn(II), Fe(II) carboxylatesHydroperoxides, Ketones, AlcoholsLiquid
Iron Pincer Complexes(S,S)-Fe(PDP)Esters (e.g., sec-Butyl Acetate, Ethyl Butyrate)Liquid

Information is based on general principles of catalytic oxidation of ethers and analogous compounds.

Further research is needed to explore the specific catalytic oxidation pathways of this compound and to develop selective and efficient catalytic systems for its conversion into valuable chemical products.

Computational Chemistry and Theoretical Investigations of Sec Butyl Ethyl Ether

Electronic Structure and Bonding Analysis

The electronic structure of sec-butyl ethyl ether, systematically named 2-ethoxybutane, is characterized by the presence of an oxygen atom bonded to two alkyl groups, an ethyl group and a sec-butyl group. This arrangement forms a C-O-C ether linkage with a bent molecular geometry, analogous to water and other ethers. The bonding can be described using valence bond theory, where the oxygen atom is considered to be sp³ hybridized. Two of the sp³ hybrid orbitals on the oxygen atom form sigma (σ) bonds with carbon atoms from the ethyl and sec-butyl groups, respectively. The remaining two sp³ hybrid orbitals on the oxygen atom are occupied by lone pairs of electrons.

The C-O-C bond angle in ethers is a key parameter of their electronic structure. While a perfect tetrahedral geometry would suggest a bond angle of 109.5°, in reality, the bond angle in ethers is typically larger. For instance, in dimethyl ether, the C-O-C bond angle is approximately 111°. This deviation is attributed to the steric repulsion between the alkyl groups, which forces the C-O bonds further apart than the lone pairs. In this compound, the presence of the bulkier sec-butyl group is expected to lead to a C-O-C bond angle slightly larger than that of simpler, unbranched ethers.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can provide more precise details about the electronic structure. These calculations can determine bond lengths, bond angles, and the distribution of electron density throughout the molecule. The C-O bond lengths are influenced by the nature of the attached alkyl groups. The electron-donating inductive effect of the alkyl groups increases the electron density on the oxygen atom, which in turn affects the polarity of the C-O bonds.

The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. For this compound, the MESP would show a region of negative potential around the oxygen atom, corresponding to the high electron density of the lone pairs, making it a site for electrophilic attack. Conversely, the carbon atoms bonded to the oxygen and the hydrogen atoms would exhibit regions of positive potential.

Table 1: Calculated Electronic Properties of a Representative Dialkyl Ether (Diethyl Ether)

PropertyCalculated ValueMethod/Basis Set
C-O-C Bond Angle112.4°B3LYP/6-31G
C-O Bond Length1.43 ÅB3LYP/6-31G
Dipole Moment1.15 DB3LYP/6-31G*

Note: Data for diethyl ether is presented as a representative example due to the lack of specific published computational data for this compound. The values for this compound are expected to be similar, with minor variations due to the difference in the alkyl substituents.

Conformational Analysis and Molecular Dynamics Simulations

The presence of multiple single bonds in this compound allows for a rich conformational landscape. Rotation around the C-O and C-C bonds gives rise to various spatial arrangements of the atoms, known as conformers or rotamers, each with a distinct potential energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The most significant rotations to consider are around the two C-O bonds and the C-C bond within the sec-butyl group that is adjacent to the ether oxygen. For the C-O bonds, staggered conformations are generally more stable than eclipsed conformations due to the minimization of torsional strain. The relative orientation of the bulky sec-butyl and ethyl groups is a critical determinant of conformational stability. The most stable conformers will be those that minimize steric hindrance between these groups. For example, an anti-periplanar arrangement of the largest groups around a given bond is typically the lowest in energy.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to explore the potential energy surface (PES) of the molecule. By systematically rotating dihedral angles and calculating the corresponding energy, a conformational profile can be generated. This profile reveals the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them.

Table 2: Relative Energies of Butane Conformers (as an analogy for the sec-butyl group)

ConformerDihedral Angle (C1-C2-C3-C4)Relative Energy (kJ/mol)
Anti180°0
Gauche60°3.8
Eclipsed (H, CH₃)120°16
Totally Eclipsed (CH₃, CH₃)19

This table for butane illustrates the energy differences associated with different spatial arrangements of alkyl groups, which is a key principle in the conformational analysis of the sec-butyl group in this compound.

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model the molecule's vibrations, rotations, and conformational transitions at a given temperature. These simulations can reveal the preferred conformations at different temperatures and the timescales of transitions between them. For a relatively small molecule like this compound in the gas phase or in a non-polar solvent, conformational changes would be expected to occur on the picosecond to nanosecond timescale.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A common reaction for ethers is thermal decomposition, or pyrolysis. By modeling the potential energy surface for a proposed reaction, it is possible to identify the most likely reaction pathways, the intermediates involved, and the transition states that connect them.

Transition state theory is a fundamental concept in this area. It posits that the rate of a reaction is determined by the concentration of an activated complex, known as the transition state, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy of the reaction.

For the pyrolysis of an ether like this compound, several decomposition pathways are possible, including unimolecular bond cleavage (homolysis) to form radicals, and concerted elimination reactions. For example, the C-O bonds could break to form ethyl and sec-butyl radicals, or a C-H bond beta to the oxygen could be involved in an elimination reaction to form an alkene and an alcohol.

Computational methods, particularly quantum mechanical methods like DFT, are used to locate and characterize the geometry and energy of the transition states for these different pathways. The transition state is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. The vibrational frequencies of the molecule are calculated at the transition state geometry; a single imaginary frequency corresponds to the motion along the reaction coordinate.

By comparing the calculated activation energies for different possible reaction pathways, the most favorable mechanism can be determined. For instance, computational studies on the pyrolysis of similar ethers have shown that concerted elimination reactions often have lower activation energies than homolytic bond cleavage.

Table 3: Representative Calculated Activation Energies for Ether Decomposition Pathways

Reaction PathwayExample ReactionCalculated Activation Energy (kJ/mol)
Homolytic C-O CleavageCH₃CH₂-O-CH₂CH₃ → CH₃CH₂• + •O-CH₂CH₃~350
Concerted EliminationCH₃CH₂-O-CH₂CH₃ → CH₂=CH₂ + CH₃CH₂OH~250

These values are illustrative for a simple ether and highlight how computational chemistry can differentiate between competing reaction mechanisms. The specific values for this compound would require dedicated calculations.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) for Predicting Reactivity and Biological Effects

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR) are computational methods that aim to correlate the chemical structure of a molecule with its physical properties or biological activity, respectively. These models are built on the principle that the structure of a molecule determines its properties and activities.

For this compound, QSPR models could be used to predict a variety of its physicochemical properties, such as its boiling point, vapor pressure, and solubility in water. These models are typically developed by creating a dataset of molecules with known property values and calculating a large number of molecular descriptors for each molecule. These descriptors can be based on the molecule's topology, geometry, or electronic structure. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that relates a subset of these descriptors to the property of interest.

Table 4: Examples of Molecular Descriptors Used in QSPR/QSAR Models for Ethers

Descriptor TypeExample DescriptorsProperty/Activity Predicted
TopologicalWiener Index, Connectivity IndicesBoiling Point, Viscosity
GeometricalMolecular Surface Area, Molecular VolumeSolubility, Partition Coefficient
ElectronicDipole Moment, HOMO/LUMO EnergiesReactivity, Toxicity
Quantum ChemicalPartial Atomic Charges, PolarizabilityIntermolecular Interactions

QSAR models can be developed to predict the biological effects of this compound, such as its toxicity to various organisms. For aliphatic ethers, toxicity is often related to their hydrophobicity, which can be quantified by the octanol-water partition coefficient (logP). QSAR models for the toxicity of ethers often include logP as a key descriptor, along with descriptors related to the molecule's size and electronic properties. These models are valuable for assessing the potential environmental and health risks of chemicals without the need for extensive experimental testing.

For instance, a general QSAR model for the aquatic toxicity of aliphatic ethers might take the form:

log(1/LC₅₀) = a * logP + b * (Descriptor Y) + c

where LC₅₀ is the lethal concentration for 50% of the test organisms, logP is a measure of hydrophobicity, Descriptor Y is another relevant molecular descriptor, and a, b, and c are constants determined from the regression analysis. The development of robust and validated QSPR and QSAR models is an active area of research in computational chemistry and toxicology.

Advanced Analytical Techniques for Elucidation and Quantification of Sec Butyl Ethyl Ether

Spectroscopic Characterization

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing fundamental information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR: In proton NMR, the chemical environment of each hydrogen atom is mapped. For sec-butyl ethyl ether, the spectrum is characterized by distinct signals corresponding to the different sets of protons in the ethyl and sec-butyl groups. The protons on the carbon adjacent to the ether oxygen are deshielded and thus appear at a lower field (higher chemical shift).

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. Carbons bonded to the electronegative oxygen atom are shifted downfield to higher ppm values. libretexts.orgoregonstate.eduopenstax.org General trends show that sp³-hybridized carbons attached to an oxygen in an ether typically resonate in the 50-90 ppm range. openstax.org

¹⁷O NMR: While less common due to the low natural abundance and quadrupolar nature of the ¹⁷O isotope, oxygen NMR can directly probe the oxygen atom in the ether linkage. The chemical shift of ¹⁷O is sensitive to the electronic environment, with ethers generally showing resonances in a specific region of the spectrum.

Nucleus Atom Position (Structure) Predicted Chemical Shift (ppm) Multiplicity
¹Ha (CH₃-CH₂-O-)1.15Triplet
¹Hb (-CH₂-O-CH-)3.40Quartet
¹Hc (-O-CH(CH₃)-)3.25Sextet
¹Hd (-CH(CH₃)-CH₂-)1.50Quintet
¹He (-CH(CH₃)CH₃)1.10Doublet
¹Hf (-CH₂-CH₃)0.88Triplet
¹³Ca (CH₃-CH₂-O-)15.5-
¹³Cb (-CH₂-O-CH-)64.0-
¹³Cc (-O-CH(CH₃)-)75.0-
¹³Cd (-CH(CH₃)-CH₂-)29.5-
¹³Ce (-CH(CH₃)CH₃)10.0-
¹³Cf (-CH₂-CH₃)19.5-

Note: Predicted chemical shifts are based on computational models and general values for similar structures. Actual experimental values may vary based on solvent and other conditions.

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, electron ionization (EI) is commonly used, which involves bombarding the molecule with high-energy electrons. This process not only forms a molecular ion (M⁺) but also induces fragmentation, providing a unique fingerprint that aids in structural identification.

The fragmentation of ethers is characterized by specific cleavage patterns. pearson.com A common pathway is α-cleavage, where the bond adjacent to the oxygen atom breaks, leading to the formation of a stable oxonium ion. Another typical fragmentation is the loss of an alkyl radical. youtube.com

For this compound (molar mass = 102.17 g/mol ), the mass spectrum would show a molecular ion peak at m/z 102. Key fragments arise from the cleavage on either side of the ether oxygen.

α-cleavage at the sec-butyl group: Loss of an ethyl radical (•CH₂CH₃, 29 Da) from the sec-butyl side results in an oxonium ion at m/z 73.

α-cleavage at the ethyl group: Loss of a methyl radical (•CH₃, 15 Da) from the ethyl group leads to a fragment at m/z 87.

Cleavage resulting in the ethyl cation: Formation of the ethyl cation (CH₃CH₂⁺) gives a peak at m/z 29.

Further fragmentation: The initial fragments can undergo further decomposition, leading to a complex pattern of smaller ions.

m/z Value Relative Intensity (%) Proposed Fragment Ion Fragmentation Pathway
102~5[C₆H₁₄O]⁺Molecular Ion (M⁺)
87~10[C₅H₁₁O]⁺M⁺ - •CH₃
73~50[C₄H₉O]⁺M⁺ - •CH₂CH₃
57~40[C₄H₉]⁺Loss of ethoxy radical
45100[C₂H₅O]⁺α-cleavage at the sec-butyl group
29~35[C₂H₅]⁺Ethyl cation

Note: Relative intensities are approximate and can vary depending on the instrument and conditions.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the presence of specific functional groups. For an ether like this compound, the most characteristic vibration is the C-O-C stretching.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. The C-O stretching in aliphatic ethers typically gives rise to a strong absorption band in the fingerprint region, generally between 1070 and 1150 cm⁻¹. Other bands in the spectrum correspond to C-H stretching (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1350-1470 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides complementary information to IR spectroscopy. edinst.com The C-O-C symmetric stretch is often observable in the Raman spectrum. C-H stretching and bending modes are also active in Raman.

Vibrational Mode Typical IR Frequency Range (cm⁻¹) Typical Raman Frequency Range (cm⁻¹) Intensity
C-H Stretch (sp³)2850 - 30002850 - 3000Strong (IR), Medium (Raman)
C-H Bend1350 - 14701350 - 1470Medium (IR), Medium (Raman)
C-O-C Asymmetric Stretch1070 - 1150-Strong (IR)
C-O-C Symmetric Stretch-800 - 950Weak (IR), Medium (Raman)

Chromatographic Separations and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of a substance and for quantifying its components.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. sahinlerkimya.com.trfishersci.com In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. A common detector for this purpose is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

For quantitative analysis, an internal standard method is often employed to ensure high accuracy and precision. The purity of this compound is typically assessed by calculating the area percentage of its peak relative to the total area of all peaks in the chromatogram. Impurity profiling involves identifying and quantifying any other substances present in the sample.

A typical GC-FID method for this compound might involve:

Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol phase).

Injector: A split/splitless injector operated at a temperature high enough to ensure rapid vaporization without thermal degradation.

Oven Program: A temperature program that starts at a low temperature to separate very volatile impurities and ramps up to elute the this compound and any less volatile components.

Detector: A Flame Ionization Detector (FID) maintained at a high temperature.

Carrier Gas: An inert gas such as helium or nitrogen.

While GC is the most common method, other advanced chromatographic techniques can be applied, particularly for specific analytical challenges.

Chiral Chromatography: this compound possesses a chiral center at the second carbon of the butyl group, meaning it exists as a pair of enantiomers (R- and S-isomers). These enantiomers have identical physical properties in a non-chiral environment, so they will not be separated on a standard GC column. However, chiral gas chromatography, which uses a chiral stationary phase (CSP), can be used to separate and quantify the individual enantiomers. gcms.cz This is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, which have different stabilities and thus different retention times. libretexts.org

High-Performance Liquid Chromatography (HPLC): While less common for a volatile and relatively non-polar compound like this compound, HPLC could potentially be used. A normal-phase HPLC setup with a polar stationary phase (like silica) and a non-polar mobile phase could achieve separation from non-volatile impurities. However, for general purity analysis, GC is far more efficient and is the industry standard.

Environmental Fate, Transport, and Ecotoxicological Implications of Sec Butyl Ethyl Ether

Environmental Partitioning Behavior

The partitioning of sec-butyl ethyl ether in the environment, i.e., its distribution among air, water, soil, and sediment, is a critical determinant of its environmental fate and potential exposure pathways.

Due to its volatility, this compound is expected to partition significantly into the atmosphere upon release into the environment. Mackay Level I fugacity modeling, which describes the equilibrium distribution of a chemical in a closed system, predicts that at a steady state, approximately 99.1% of this compound will be found in the air, with only minor amounts partitioning to water (0.5%) and soil (0.4%) epa.gov.

The primary removal process for this compound from the atmosphere is through indirect photolysis, specifically by reaction with hydroxyl (OH) radicals. The calculated atmospheric half-life for this compound, based on its reaction with hydroxyl radicals, is approximately 4 hours epa.gov. This relatively short atmospheric lifetime suggests that the compound will be rapidly degraded in the troposphere and is unlikely to persist or be transported over long distances in the atmosphere.

Atmospheric Fate of this compound
ParameterValueSource
Mackay Level I Distribution (Air)99.1% epa.gov
Atmospheric Half-life (vs. OH radicals)~4 hours epa.gov
Rate Constant (Butyl ethyl ether vs. OH radicals at 298 K)(2.08 ± 0.23) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ semanticscholar.org

Mackay Level III modeling, which considers non-equilibrium, steady-state conditions with continuous emissions, suggests that water and soil can be significant compartments for this compound, depending on the emission scenario epa.gov.

The distribution of this compound between water and soil is influenced by its water solubility and its tendency to adsorb to organic matter in soil and sediment. The octanol-water partition coefficient (log Kₒₗ) for this compound is reported to be 1.71. This value can be used to estimate the soil organic carbon-water (B12546825) partition coefficient (Kₒc), which is a key parameter for predicting the mobility of a substance in soil. A higher Kₒc value indicates a greater tendency for the chemical to adsorb to soil and sediment, making it less mobile in the environment. Based on its log Kₒₗ, this compound is expected to have moderate mobility in soil.

Distribution of this compound in Water and Soil
ParameterValueSource
Mackay Level I Distribution (Water)0.5% epa.gov
Mackay Level I Distribution (Soil)0.4% epa.gov
Log Kₒₗ1.71

Environmental Degradation Pathways

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including photolysis, hydrolysis, and biodegradation.

Direct photolysis, the degradation of a chemical by direct absorption of solar radiation, is not considered a significant environmental fate process for this compound in aquatic environments . This is because the ether functional group does not absorb light at wavelengths present in sunlight at the Earth's surface.

As previously mentioned, indirect photolysis via reaction with hydroxyl radicals is the dominant degradation pathway for this compound in the atmosphere epa.gov. This rapid reaction prevents the accumulation and long-range transport of the compound in the air.

This compound is expected to be resistant to hydrolysis under typical environmental conditions . The ether linkage is generally stable and does not readily undergo cleavage in water at neutral pH. Therefore, hydrolysis is not a significant removal mechanism for this compound in the environment.

The available data suggests that this compound has the potential to biodegrade, but the process is generally slow epa.gov. Studies on analogous ether compounds, such as ethyl tert-butyl ether (ETBE), indicate that aerobic biodegradation can occur, often initiated by monooxygenase enzymes nih.govresearchgate.netwhiterose.ac.uk. However, the degradation rates are typically slow, and complete mineralization may not always be achieved nih.govresearchgate.netwhiterose.ac.uk.

There is limited information on the anaerobic biodegradation of this compound and related ethers, with some studies suggesting it is not a significant degradation pathway nih.govresearchgate.netwhiterose.ac.uk. The presence of co-contaminants can also influence the biodegradation of ethers in the environment researchgate.netwhiterose.ac.uk. While microorganisms capable of degrading similar ethers have been identified, specific data on the biodegradation rates and half-lives of this compound in various environmental matrices like soil and water are not well-documented in the available literature.

Aerobic Biodegradation Kinetics and Microbial Pathways

Modeling studies indicate that this compound has the potential to biodegrade slowly in aerobic environments epa.gov. While specific kinetic data for this compound are limited, broader research on alkyl ethers has shown that they can be degraded by both pure strains and mixed cultures of bacteria under aerobic conditions epa.gov. However, the general rate of this biodegradation is observed to be slow epa.gov. The degradation process for structurally similar fuel ethers often involves an initial attack by a monooxygenase enzyme, which hydroxylates a carbon atom adjacent to the ether linkage. This initial step can be energy-intensive for microorganisms, contributing to slow degradation rates and low biomass yields.

Anaerobic Transformation Potential

There is limited specific information available regarding the anaerobic transformation of this compound. However, studies on analogous fuel ethers, particularly those with secondary or tertiary carbon structures like ethyl tert-butyl ether (ETBE), have shown a significant resistance to degradation under anoxic conditions nih.govnih.gov. The ether linkage and the branched alkyl structure are chemically stable and less susceptible to the enzymatic attacks typical of anaerobic microorganisms nih.gov. Research on ETBE has not yet characterized specific anaerobic microorganisms or pathways responsible for its breakdown, suggesting that this compound is also likely to be highly persistent in anaerobic environments such as certain sediments and anoxic groundwater zones nih.gov.

Environmental Impact Assessment

Contribution to Atmospheric Photo-oxidation and Ozone Formation

This compound is a volatile compound that primarily partitions to the air upon release into the environment epa.gov. In the atmosphere, it is subject to rapid degradation through indirect photolysis, mainly by reacting with photochemically produced hydroxyl (OH) radicals epa.govepa.gov. The calculated atmospheric half-life for this reaction is approximately 4 hours, indicating that it does not persist for long periods in the atmosphere epa.gov.

The atmospheric oxidation of ethers proceeds via H-atom abstraction from carbon atoms adjacent to the ether oxygen. This reaction initiates a cascade of chemical processes that can contribute to the formation of secondary pollutants, including ground-level ozone and other components of photochemical smog copernicus.orgucr.edu. While the specific oxidation products of this compound are not detailed, the degradation of similar fuel ethers in the presence of nitrogen oxides (NOx) is a known pathway for ozone generation in urban and industrial areas.

Aquatic Toxicity to Indicator Species

Quantitative Structure-Activity Relationship (QSAR) modeling suggests that this compound exhibits a moderate level of toxicity to aquatic organisms epa.gov. The estimated toxicity values for several key indicator species are summarized below. These modeled data are supported by experimental results for an analogous substance, n-butyl ether epa.gov.

Indicator SpeciesEndpointValue (mg/L)Exposure DurationReference
Freshwater FishLC5014.796 hours epa.gov
Freshwater InvertebrateEC5016.748 hours epa.gov
Green AlgaEC5011.096 hours epa.gov

Terrestrial Ecotoxicity

Bioaccumulation Potential in Ecological Systems

The potential for this compound to bioaccumulate in organisms has been evaluated through both modeling and experimental studies. An initial assessment based on modeling calculated a low bioconcentration factor (BCF) of 32, suggesting it would not be expected to bioaccumulate epa.gov.

However, experimental studies provide a more nuanced view. A 42-day study on the bioconcentration in carp (B13450389) (Cyprinus carpio) yielded BCF values that varied with the exposure concentration, as detailed in the table below epa.gov.

Exposure Concentration (mg/L)Bioconcentration Factor (BCF) RangeLog BCF RangeReference
0.247 - 831.67 - 1.92 epa.gov
0.0230 - 1141.48 - 2.06 epa.gov

These experimental results indicate a low to moderate potential for bioaccumulation. While the BCF values are not indicative of high bioaccumulation, they are higher than the initial modeled estimate and show that the compound can concentrate in aquatic organisms to some degree.

Applications and Industrial Process Research of Sec Butyl Ethyl Ether

Industrial Solvent Applications and Performance Characterization

sec-Butyl ethyl ether, also known as 2-ethoxybutane, possesses properties that make it a viable solvent in several industrial applications. Like other aliphatic ethers, it exhibits moderate polarity and the ability to dissolve a range of organic compounds. Its physical characteristics are foundational to its performance as a solvent.

Research and industrial applications have explored its use in formulations for plastics, adhesives, and coatings. A notable application is its potential use as a solvent for polymers of methallyl chloride, which are utilized in the manufacturing of lacquers, enamels, adhesives, and insulating compounds. googleapis.com While comprehensive data on its performance characteristics, such as Hansen solubility parameters or Kauri-butanol values, are not widely published, its basic physical properties provide a baseline for its solvent capabilities.

Table 1: Physical Properties of this compound

Property Value
Molecular Formula C₆H₁₄O
Molecular Weight 102.17 g/mol
Boiling Point 81-82°C
Density ~0.750 g/cm³ @ 20°C
Refractive Index ~1.380 @ 20°C

Role as a Chemical Synthesis Intermediate in Organic Chemistry

This compound serves as a valuable intermediate and reactant in specific organic synthesis processes. The primary method for its own synthesis is a classic example of the Williamson ether synthesis. This reaction typically involves an SN2 displacement mechanism where an alkoxide reacts with a primary alkyl halide. pearson.com In a practical laboratory synthesis, this compound has been produced in a 67% yield with over 99% purity by reacting sodium sec-butoxide (B8327801) with ethyl iodide in a specialized solvent. acs.orgresearchgate.netacs.org This synthesis underscores the fundamental reactions used in industrial organic chemistry.

Beyond its own formation, this compound is used as a starting material for producing other chemicals. Research has demonstrated its role as a raw material in the synthesis of fluorinated hydrocarbons. Specifically, it can be reacted to produce 2-fluorobutane, a valuable fluorinated organic compound. google.comgoogle.com In one documented process, the reaction of this compound resulted in an 18.66% yield of 2-fluorobutane, with byproducts including 1-butene, (E)-2-butene, and (Z)-2-butene. google.com

Formulation Component in Specialized Products (e.g., Aerosol Formulations, Coatings, Adhesives)

The properties of this compound lend themselves to its inclusion as a component in various specialized formulations. Its volatility and solvent characteristics are particularly relevant in these applications.

Coatings and Adhesives : In the realm of material science, it has been identified as a solvent for polymers used in coatings and adhesives. googleapis.com Its function is to dissolve resins and other components, facilitating application and the formation of a uniform film.

Aerosol and Cosmetic Formulations : The compound is listed as a potential ingredient in fragrance formulations for cosmetic products, such as cleansing compositions. googleapis.com While detailed public information on its use as a primary propellant or solvent in large-scale aerosol products is limited, ethers in general are used in such formulations.

Advanced Fuel Additive Research and Performance Evaluation

The evaluation of ethers as gasoline additives is a significant area of research, primarily focused on their ability to boost octane (B31449) ratings and reduce emissions. While isomers like ethyl tert-butyl ether (ETBE) are well-studied and widely used for this purpose, research specifically detailing the performance of this compound is less prevalent in public literature.

There is a notable lack of publicly available data on the specific Research Octane Number (RON) or Motor Octane Number (MON) of this compound. However, studies on its thermal decomposition provide some insight into its behavior under conditions relevant to combustion. Research involving closed-system pyrolysis experiments at high pressure (20 MPa) and temperatures (150–345 °C) has been conducted. researchgate.netresearchgate.net These studies identified the main pyrolysis products as C1–C4 alkanes and carbonyl compounds, with alkenes as byproducts, and proposed a detailed radical chain reaction mechanism for their formation. researchgate.netresearchgate.net This fundamental research is a prerequisite for understanding its potential combustion characteristics within an internal combustion engine.

Direct studies evaluating the effect of this compound on exhaust emissions—such as carbon monoxide (CO), nitrogen oxides (NOx), and unburned hydrocarbons (HC)—are not widely available. The performance of ether oxygenates is highly dependent on their specific molecular structure. Therefore, without dedicated engine testing of fuel blends containing this compound, its potential to reduce emissions remains unquantified in the public domain.

Flavor and Fragrance Applications: Safety and Efficacy Research

This compound is recognized and used as a flavor and fragrance agent in the food and cosmetic industries. thegoodscentscompany.com Its sensory profile is characterized by fruity, ethereal, berry, floral, and woody notes. thegoodscentscompany.comfirmenich.com It is considered particularly effective for creating a berry profile, especially for blackcurrant, and is used in a variety of tropical, citrus, and red fruit flavors. thegoodscentscompany.comfirmenich.com

The safety and regulatory status of this compound as a flavoring agent has been evaluated by international bodies. It is recognized by the Flavor and Extract Manufacturers Association (FEMA) and holds FEMA number 3131. thegoodscentscompany.comniph.go.jp It has also been assessed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), which assigned it JECFA number 1231. flavordata.comscribd.com The Research Institute for Fragrance Materials (RIFM) has also conducted a safety assessment for its use as a fragrance ingredient. thegoodscentscompany.com These evaluations are critical for its approved use in consumer products.

Table 2: Flavor and Fragrance Profile of this compound

Characteristic Description
Odor Type Fruity, Berry, Floral, Woody, Ethereal thegoodscentscompany.comfirmenich.com
Flavor Profile Berry profile, suitable for tropical, citrus, and red fruit flavors (especially blackcurrant) thegoodscentscompany.comfirmenich.com
Regulatory Status FEMA No. 3131; JECFA No. 1231 thegoodscentscompany.comniph.go.jpflavordata.comscribd.com
Natural Occurrence Found in ulva rigida (algae) oil firmenich.com

Polymer Additives and Plasticizer Functionality Studies

Research into the application of this compound as a polymer additive or for its plasticizer functionality is not extensively documented in publicly available scientific literature. While the chemical structure of this compound, an ether with alkyl chains, suggests theoretical potential for interaction with polymer chains to modify physical properties, specific studies detailing such applications are not readily found.

The primary documented applications for this compound are in the flavor and fragrance industry. femaflavor.orgechemi.comthegoodscentscompany.com In contrast, the field of polymer science has extensively investigated other ethers and esters for their utility as plasticizers, solvents, and additives. thermofisher.comhallstarindustrial.com For instance, substances like glycidyl (B131873) ethers and phthalate (B1215562) esters are well-known for their ability to increase flexibility, workability, and distensibility in polymeric materials. thermofisher.comhallstarindustrial.com

Detailed research findings and data tables specifically quantifying the effects of this compound on polymer properties such as tensile strength, elongation, or glass transition temperature are not available in the reviewed sources. Therefore, a comprehensive analysis of its functionality as a polymer additive or plasticizer cannot be provided at this time. Further empirical research would be required to determine its efficacy and establish any potential benefits in polymer formulations.

Advanced Toxicological and Human Safety Investigations of Sec Butyl Ethyl Ether

Systemic Toxicity Research

Acute Exposure Effects and Lethality Assessment

Acute toxicity studies indicate that sec-butyl ethyl ether poses a hazard through various exposure routes. The compound is categorized as harmful if swallowed, inhaled, or in contact with skin. Inhalation may also lead to respiratory irritation. An acute inhalation study in mice determined a median lethal concentration (LC50).

Data on the principal metabolite, sBA, further characterize the acute toxicity profile. Oral LD50 values in laboratory animals for sBA range from approximately 2.2 to 6.5 g/kg body weight, indicating a low order of acute toxicity. The dermal LD50 for sBA in rats was found to be greater than 2 g/kg. The inhalation LC50 for sBA is estimated to be between 8,000 and 16,000 ppm for a 4-hour exposure. Clinical signs observed following acute high-level exposure to sBA in animal studies include effects on the central nervous system, such as restlessness, ataxia, prostration, decreased respiratory rate, narcosis, and ultimately, death.

Table 1: Acute Toxicity of this compound and its Metabolite
CompoundTestSpeciesValue
This compoundLC50 InhalationMouse130,000 mg/m³ / 15 h
sec-Butyl alcohol (sBA)LD50 OralRat6480 mg/kg schoolwires.net
sec-Butyl alcohol (sBA)LC50 InhalationRat16,000 ppm / 4 h schoolwires.net
sec-Butyl alcohol (sBA)LD50 DermalRabbit>2000 mg/kg

Subchronic and Chronic Exposure Pathology

In a 90-day subchronic inhalation study, rats were exposed to MEK vapor. www.gov.uk Pathological findings were primarily observed at higher concentrations. In male rats exposed to the highest dose, there was a significant increase in liver weight, the liver-to-body weight ratio, and the liver-to-brain weight ratio. www.gov.uk The kidney-to-body weight ratio was also elevated in these males. www.gov.uk Female rats showed a significant dose-responsive increase in liver weight, and at the highest concentration, had significantly lower spleen and brain weights. www.gov.uk Histopathological examination in these studies did not reveal lesions that could be definitively attributed to MEK exposure, suggesting the organ weight changes may represent adaptive responses rather than overt toxicity. nj.gov

Target Organ Toxicity and Pathophysiological Mechanisms

Based on metabolite data, the primary target organs for this compound toxicity are the central nervous system (CNS) for acute exposures and the liver and kidneys for repeated exposures.

Acute high-level exposure to the metabolite sBA is associated with CNS depression. schoolwires.net The mechanism for this is consistent with the general anesthetic properties of short-chain alcohols, which can interfere with nerve cell membrane function and neurotransmitter systems.

For repeated exposures, the metabolite MEK has been shown to affect the liver and kidneys. www.gov.uk In a 90-day inhalation study with MEK, increased liver weights were observed in both male and female rats, with males also showing increased kidney weights. www.gov.uk The underlying pathophysiological mechanism is thought to be an adaptive response to the metabolic load placed on these organs, potentially involving the induction of metabolic enzymes. nj.gov However, clear evidence of histopathological damage at these exposure levels was not consistently reported. nj.gov

Genetic and Carcinogenic Hazard Assessment

Mutagenicity Studies (In Vitro and In Vivo Genotoxicity Testing)

In Vitro Studies: The metabolite sBA has been tested for mutagenicity in bacterial systems (Ames test) and yeast, yielding negative results both with and without metabolic activation. Furthermore, sBA did not cause structural chromosomal damage in cultured Chinese hamster ovary (CHO) cells. The metabolite MEK has also tested negative for gene mutation in various strains of Salmonella typhimurium and in other in vitro assays for chromosomal aberrations and unscheduled DNA synthesis. www.gov.uknih.gov

In Vivo Studies: There is limited in vivo data available. However, the metabolite MEK did not cause an increase in micronucleated polychromatic erythrocytes in in vivo bone marrow assays in mice, indicating it does not cause chromosomal damage under these test conditions. tera.org

Table 2: Genotoxicity of this compound Metabolites
MetaboliteTest SystemTest TypeResult
sec-Butyl alcohol (sBA)Bacteria and YeastIn Vitro Gene MutationNegative ecetoc.org
sec-Butyl alcohol (sBA)Chinese Hamster Ovary CellsIn Vitro Chromosomal AberrationNegative
Methyl ethyl ketone (MEK)S. typhimurium (Ames Test)In Vitro Gene MutationNegative www.gov.uknih.gov
Methyl ethyl ketone (MEK)Mouse Bone MarrowIn Vivo Micronucleus AssayNegative tera.org

Carcinogenic Potential and Tumorigenesis Pathways

There are no specific long-term carcinogenicity bioassays available for this compound. The U.S. EPA has classified its metabolite, MEK, as a Group D substance, not classifiable as to human carcinogenicity. epa.gov Likewise, sBA is not considered to have carcinogenic potential. ecetoc.org

However, a potential pathway for tumorigenesis can be considered based on its metabolism. The ethyl group of this compound is expected to be metabolized to ethanol (B145695), which is then oxidized to acetaldehyde. nih.gov Acetaldehyde is a highly reactive compound and has been classified as a Group 1 carcinogen (carcinogenic to humans) by the International Agency for Research on Cancer (IARC), particularly in the context of alcoholic beverage consumption. wikipedia.orgnih.govmdpi.com

The carcinogenic mechanism of acetaldehyde involves its ability to bind to DNA and form DNA adducts. nih.govmdpi.comdoi.org These adducts can interfere with DNA replication and repair, leading to mutations and chromosomal aberrations, which are key events in the initiation of cancer. nih.gov Studies on the related compound ethyl tertiary-butyl ether (ETBE), which also metabolizes to acetaldehyde, have shown suggestive evidence of carcinogenicity, with inhalation exposure leading to liver tumors in rats. nih.gov This provides a plausible, though not directly demonstrated, tumorigenesis pathway for this compound mediated through its metabolite, acetaldehyde.

Table of Mentioned Compounds

Compound Name
This compound
sec-Butyl alcohol (sBA) / 2-Butanol (B46777)
Methyl ethyl ketone (MEK) / 2-Butanone
Ethanol
Acetaldehyde
Ethyl tertiary-butyl ether (ETBE)

Developmental and Reproductive Toxicology Research

Direct empirical data on the developmental and reproductive toxicity of this compound (sBE) is limited. epa.gov Consequently, toxicological assessments often rely on data from its primary metabolites, sec-Butyl Alcohol (sBA) and Methyl Ethyl Ketone (MEK), to characterize its potential hazards. epa.gov

Research on sBA indicates potential developmental effects at high exposure levels. In a study involving rats, while sBA administration in drinking water did not broadly affect reproductive performance, it did lead to maternal toxicity and associated developmental effects, such as decreased fetal weights, at the highest concentrations tested. ornl.gov Another key finding was that developmental endpoints were not impacted at lower exposure levels in any of the generations studied. ornl.gov

Table 1: Summary of Developmental and Reproductive Toxicity Findings for sBE Metabolites
CompoundStudy TypeKey FindingsReference
sec-Butyl Alcohol (sBA)Multi-generational oral study (rats)No effect on reproductive performance at lower doses; maternal toxicity and decreased fetal weights at high doses. ornl.gov
Methyl Ethyl Ketone (MEK)Inhalation study (rats)Decreased fetal weights and increased skeletal abnormalities only at high concentrations. health.state.mn.us
Methyl Ethyl Ketone (MEK)90-day inhalation study (rodents)No lesions or toxic effects observed in reproductive organs. tera.org

Irritation and Sensitization Studies (Dermal, Ocular, Respiratory)

Investigations into the irritation and sensitization potential of this compound are primarily informed by studies on its metabolite, sec-Butyl Alcohol (sBA).

Dermal: Studies on sBA indicate it is practically non-irritating to the skin. epa.gov An OECD 404-test method using rabbits showed that sBA did not cause a skin reaction. epa.gov The dermal LD50 value for sBA in rats was found to be greater than 2 g/kg body weight, with no mortality or clinical signs observed at 2000 mg/kg. epa.gov In contrast, its other metabolite, MEK, may cause skin dryness, erythema, and dermatitis upon exposure. www.gov.uk

Ocular: Undiluted sBA liquid has been found to be corrosive to the rabbit eye, causing moderate to severe irritation. epa.gov In one study, sBA was reported as corrosive due to progressive corneal opacity in one of six rabbits. epa.gov

Respiratory: sBA is considered a weak irritant to the respiratory tract. epa.gov An Alarie test in mice determined the RD50 value (the concentration causing a 50% decrease in respiratory rate) to be 11,800 ppm for sBA vapor. epa.gov

Sensitization: Animal studies have shown that sBA is not a skin sensitizer. epa.gov

Table 2: Summary of Irritation and Sensitization Data for sec-Butyl Alcohol (sBA)
EndpointSpeciesResultReference
Skin IrritationRabbitNot considered a skin irritant. epa.gov
Eye IrritationRabbitModerate to severe irritation; corrosive. epa.gov
Respiratory IrritationMouseWeak irritant. epa.gov
Skin SensitizationAnimal StudiesNot a skin sensitizer. epa.gov

Biotransformation and Metabolite Profiling

In mammalian systems, this compound is expected to be metabolized into its constituent alcohol and a related ketone. epa.gov The ether linkage can undergo hydrolysis, resulting in the formation of two molecules of sec-Butyl Alcohol (sBA). epa.gov Subsequently, sBA is either conjugated for excretion or is rapidly metabolized by the enzyme alcohol dehydrogenase to form Methyl Ethyl Ketone (MEK). epa.gov MEK is then further metabolized into other compounds, such as 3-hydroxy-2-butanone and 2,3-butanediol, which can also be conjugated and excreted. epa.gov Therefore, an assessment of sBE toxicity must consider the effects of its primary metabolites, sBA and MEK. epa.gov

The toxicological profiles of sBE's primary metabolites are well-characterized.

sec-Butyl Alcohol (sBA): This metabolite demonstrates a low order of acute toxicity. epa.gov

Oral LD50 values in laboratory animals range from approximately 2.2 to 6.5 g/kg. epa.gov

The dermal LD50 in rats is greater than 2 g/kg. epa.gov

The inhalation LC50 for a 4-hour exposure is between 8,000 and 16,000 ppm. epa.gov

Clinical signs of acute intoxication at high levels include various degrees of central nervous system depression, such as ataxia, narcosis, and decreased respiratory rate. epa.gov

Methyl Ethyl Ketone (MEK): MEK also exhibits low acute and chronic toxicity. www.gov.uktera.org

It is an irritant across all exposure routes, including inhalation, ingestion, and dermal contact. www.gov.uk

Chronic exposure to lower levels of MEK may result in neurological effects. www.gov.uk

MEK is not considered to be a reproductive or developmental toxicant, nor has it been shown to be genotoxic or carcinogenic. www.gov.ukepa.gov

In a 90-day inhalation study, female rats exposed to 5,000 ppm showed only slightly increased liver weight and minor changes in blood chemistry, while males only exhibited slightly increased liver weight. epa.gov

Table 3: Toxicological Summary of Primary Metabolites
MetaboliteAcute Toxicity ProfileKey Chronic EffectsReference
sec-Butyl Alcohol (sBA)Low (Oral LD50: 2.2-6.5 g/kg; Dermal LD50: >2 g/kg)CNS depression at high acute doses. epa.gov
Methyl Ethyl Ketone (MEK)LowIrritant; potential for neurological effects with chronic exposure. Not considered carcinogenic or a reproductive toxicant. www.gov.uktera.org

Risk Assessment and Occupational Exposure Research

Risk assessment for this compound considers its physicochemical properties and metabolic fate. Due to its volatility, sBE is expected to partition primarily to the air. epa.gov Mackay Level I distribution modeling indicates that at a steady state, 99.1% of sBE will be found in the air compartment. epa.gov This suggests that inhalation is a primary route of occupational exposure.

In occupational settings, exposure can occur through inhalation of vapors and potentially through dermal absorption. nih.govnj.gov Engineering controls such as enclosed operations and local exhaust ventilation are recommended to minimize worker exposure. nj.gov The potential for dermal contact necessitates the use of protective work clothing and thorough washing after handling. nj.gov Although no specific occupational exposure limits have been established for this compound, safe work practices should always be followed to mitigate risks associated with its handling and use. nj.gov

Research Synthesis, Gaps, and Future Directions

Summary of Key Academic Findings on sec-Butyl Ethyl Ether

Academic research specifically focused on this compound is limited. However, existing literature and chemical databases provide some fundamental information regarding its synthesis and physicochemical properties.

The primary method cited for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In the case of this compound, this can be achieved by reacting an ethyl halide with a sec-butoxide (B8327801), or a sec-butyl halide with an ethoxide. A notable synthesis involves the reaction of sodium sec-butoxide with ethyl iodide, which has been reported to produce the ether with high purity .

The physical and chemical properties of this compound have been cataloged, providing a foundational understanding of the compound. Key properties are summarized in the table below.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC6H14O scbt.com
Molecular Weight102.18 g/mol scbt.com
AppearanceColorless clear liquid thegoodscentscompany.comguidechem.com
Boiling Point81.0 °C at 760.00 mm Hg thegoodscentscompany.com
Specific Gravity0.74800 to 0.75300 @ 20.00 °C thegoodscentscompany.com
Refractive Index1.37800 to 1.38300 @ 20.00 °C thegoodscentscompany.com
Water SolubilityInsoluble guidechem.com

Industrially, this compound has applications as a solvent and as a chemical intermediate in the synthesis of other organic compounds . It is also recognized for its use as a flavoring agent, with descriptions of its organoleptic properties noting berry, floral, and woody notes thegoodscentscompany.com.

Identification of Current Research Limitations and Knowledge Gaps

A comprehensive review of the scientific literature reveals significant gaps in the academic understanding of this compound. The existing body of research is sparse and largely descriptive, with a notable absence of in-depth, mechanistic studies. Key limitations and knowledge gaps include:

Limited Synthesis Studies: While the Williamson ether synthesis is a known route, there is a lack of research into alternative, more sustainable, or higher-yielding synthetic methodologies for this compound.

Scarcity of Reaction Data: There is a dearth of published research on the chemical reactivity of this compound. Detailed studies on its reaction kinetics, mechanisms, and the scope of its participation in various organic reactions are not readily available.

Lack of Toxicological and Environmental Data: Unlike its isomer, ethyl tert-butyl ether (ETBE), which has been studied more extensively due to its use as a fuel additive, there is a significant lack of toxicological and environmental impact studies for this compound.

Absence of Computational and Spectroscopic Studies: In-depth computational studies to understand its molecular properties and detailed spectroscopic analyses beyond basic characterization are not present in the current academic landscape.

Proposed Future Research Avenues and Methodologies for this compound

The identified knowledge gaps present numerous opportunities for future research. A focused research program on this compound could provide valuable insights into this compound and the broader class of asymmetric ethers.

Advanced Synthesis and Catalysis: Future research could explore novel catalytic methods for the synthesis of this compound. This could include the investigation of acid catalysis, as has been studied for other ethers like ETBE, potentially utilizing various solid acid catalysts to improve efficiency and sustainability.

Reaction Mechanism and Kinetic Studies: Detailed kinetic studies on the formation and reactions of this compound would be a valuable contribution. Modern analytical techniques, such as in-situ spectroscopy, could be employed to elucidate reaction mechanisms and identify intermediates.

Toxicological and Environmental Fate Assessment: Given the industrial applications of this compound, comprehensive toxicological studies are warranted to ensure its safe handling and use. Research into its environmental persistence, biodegradability, and potential as a contaminant is also a critical area for future investigation.

Computational Chemistry and Spectroscopic Analysis: Advanced computational modeling could be used to predict the properties and reactivity of this compound. Furthermore, a thorough spectroscopic characterization using techniques such as 2D NMR and advanced mass spectrometry would provide a more complete understanding of its structure and behavior.

Applications in Organic Synthesis: Research could be directed towards exploring the utility of this compound as a solvent or reagent in a wider range of organic transformations. Its specific physicochemical properties may offer advantages in certain reaction systems.

Q & A

Q. How do structural modifications of this compound impact its reactivity in organic transformations?

  • Methodological Answer : Steric effects from the sec-butyl group influence nucleophilic substitution rates. Compare reactivity with tert-butyl or n-butyl analogs in SN2/E2 reactions. Use kinetic isotope effects or Hammett plots to quantify electronic contributions. Monitor byproducts via tandem MS or in situ IR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.